An In-depth Technical Guide to 9-Methylhypoxanthine: Structure, Synthesis, and Applications
An In-depth Technical Guide to 9-Methylhypoxanthine: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 9-Methylhypoxanthine, a crucial methylated purine derivative. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's core chemical properties, synthesis methodologies, analytical characterization, and its emerging role in biochemical research and medicinal chemistry. By synthesizing foundational knowledge with practical, field-proven insights, this guide aims to serve as an essential resource for leveraging 9-Methylhypoxanthine in advanced scientific applications.
Core Molecular Profile: Structure and Physicochemical Properties
Understanding the fundamental structure and properties of 9-Methylhypoxanthine is the cornerstone of its application. It is structurally defined as a hypoxanthine molecule with a methyl group covalently bonded to the nitrogen at position 9 of the purine ring.[1][2] This methylation significantly alters its electronic properties and steric profile compared to its parent compound, hypoxanthine, influencing its solubility, reactivity, and biological interactions.
Chemical Structure
The structural identity of 9-Methylhypoxanthine is rooted in its bicyclic purine core, consisting of a pyrimidine ring fused to an imidazole ring.
Caption: Generalized workflow for the synthesis of 9-substituted hypoxanthines.
Field-Proven Experimental Protocol: Synthesis via Imidazole Cyclization
This protocol is a self-validating system, where the purity of intermediates can be checked at each stage to ensure a high-quality final product.
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Step 1: Formation of the Imidoester Intermediate.
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Procedure: React aminocyanacetamide with triethyl orthoformate. [3] * Causality: Triethyl orthoformate acts as a one-carbon source and activating agent, converting the acetamide into a reactive imidoester derivative. This step is critical for preparing the backbone for subsequent amine addition.
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Step 2: Formation of the Aminoimidazole Carboxamide.
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Procedure: React the imidoester from Step 1 with a primary amine containing the desired substituent (in this case, methylamine). [3] * Causality: The primary amine displaces the ethoxy group of the imidoester, leading to an intramolecular cyclization that forms the 5-aminoimidazole-4-carboxamide ring. This regioselective reaction is key to ensuring the methyl group is positioned for subsequent N9 placement in the purine ring.
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Step 3: Purine Ring Formation.
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Procedure: React the substituted aminoimidazole-4-carboxamide from Step 2 with a cyclization agent like triethyl orthoformate or diethoxymethyl acetate. [3] * Causality: This second reaction with a one-carbon source closes the six-membered pyrimidine ring onto the imidazole intermediate, forming the final purine scaffold of 9-Methylhypoxanthine.
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Step 4: Purification.
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Procedure: The crude product is purified via recrystallization from a suitable solvent (e.g., water or ethanol) to remove unreacted starting materials and side products.
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Trustworthiness: Purity is confirmed using HPLC and melting point analysis. The final product should yield a single sharp peak in the chromatogram and a narrow melting point range.
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Analytical Characterization
Confirming the identity and purity of synthesized 9-Methylhypoxanthine is non-negotiable. A multi-technique approach is required for comprehensive validation.
| Analytical Technique | Expected Result / Observation | Purpose |
| Mass Spectrometry (GC-MS) | Molecular Ion (M+) peak at m/z = 150. [1] | Confirms molecular weight. |
| ¹³C NMR | Distinct peaks corresponding to the six carbon atoms in the structure. | Confirms the carbon skeleton. |
| ¹H NMR | Signals for the methyl protons and the protons on the purine ring. | Confirms the presence and environment of protons. |
| UV-Vis Spectroscopy | Maximum absorbance (λmax) characteristic of the purine chromophore. | Confirms the electronic structure of the purine system. |
| HPLC/UPLC | A single major peak, indicating high purity. | Quantifies purity and separates from impurities. |
Authoritative spectral data for 9-Methylhypoxanthine is available in public databases such as PubChem and the NIST WebBook, which serve as essential references for validating experimental results.[1][4]
Biological Significance and Research Applications
While the parent compound, hypoxanthine, is a central metabolite in purine salvage pathways,[5][6] 9-Methylhypoxanthine serves primarily as a specialized tool in biochemical and medicinal chemistry research. Its N9-methylation blocks the site typically used for ribosylation, preventing its incorporation into nucleic acids and making it a stable analogue for studying enzyme interactions.
Role in Medicinal Chemistry and Drug Development
The true value of 9-Methylhypoxanthine lies in its utility as a molecular scaffold. The purine core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework capable of binding to numerous biological targets. [7]
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Enzyme Inhibitor Design: 9-substituted purines are extensively used to design inhibitors for enzymes in the purine salvage pathway, such as purine nucleoside phosphorylase (PNP) and hypoxanthine-guanine phosphoribosyltransferase (HGPRT). [8][9]These enzymes are crucial for nucleotide synthesis in various pathogens and cancer cells, making them attractive drug targets.
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Coordination Chemistry: The nitrogen atoms in the purine ring are excellent ligands for metal ions. 9-Methylhypoxanthine has been used to study the coordination of platinum(II) and palladium(II) metal fragments, which is relevant to the development of metal-based therapeutics. [2]* Antitumor and Antiviral Analogues: By attaching various functional groups to the purine ring, derivatives of 9-Methylhypoxanthine have been synthesized and evaluated for antitumor and antiviral activities. [10]
Standard Experimental Workflow: Enzyme Inhibition Assay
To assess the potential of a 9-Methylhypoxanthine derivative as an enzyme inhibitor, a standardized biochemical assay is required. The following workflow illustrates a typical process for screening against a target enzyme like HGPRT.
Caption: Experimental workflow for an enzyme inhibition (e.g., IC₅₀) assay.
Protocol: Determining the IC₅₀ of a 9-Methylhypoxanthine Derivative
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Preparation: Prepare serial dilutions of the 9-Methylhypoxanthine derivative (test inhibitor) in a suitable buffer (e.g., Tris-HCl with MgCl₂).
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Reaction Setup: In a 96-well plate, add the enzyme (e.g., HGPRT), buffer, and varying concentrations of the test inhibitor. Include positive (no inhibitor) and negative (no enzyme) controls.
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Initiation: Start the reaction by adding the substrate mixture, containing hypoxanthine and phosphoribosyl pyrophosphate (PRPP).
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Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) during which the reaction proceeds linearly.
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Termination: Stop the reaction by adding a quenching solution, such as 0.1 M HCl or 20 mM EDTA.
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Quantification: Measure the amount of product (inosine monophosphate, IMP) formed. This is typically done using reverse-phase HPLC, which can separate the substrate (hypoxanthine) from the product (IMP).
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Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Plot these values against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.
This self-validating protocol, with its integrated controls, ensures that the observed inhibition is a direct result of the test compound's interaction with the enzyme, providing trustworthy and reproducible data for drug development professionals.
Conclusion
9-Methylhypoxanthine is more than a simple methylated purine; it is a versatile and valuable tool in the arsenal of chemists and biomedical researchers. Its stable, N9-substituted structure provides a robust scaffold for designing targeted enzyme inhibitors and novel therapeutic agents. A thorough understanding of its physicochemical properties, coupled with validated methods for its synthesis and characterization, empowers scientists to explore its full potential. As research into purine metabolism and signaling continues to uncover new therapeutic targets, the strategic application of 9-Methylhypoxanthine and its derivatives will undoubtedly play a significant role in the future of drug discovery.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135408747, 1,9-Dihydro-9-methyl-6H-purin-6-one. Available at: [Link].
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DNAmod (2020). 9-methylhypoxanthine. Available at: [Link].
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NIST (2021). 9-Methylpoxanthine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Available at: [Link].
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Cheméo (2023). Chemical Properties of 9-Methylpoxanthine (CAS 875-31-0). Available at: [Link].
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ResearchGate (n.d.). Preparation of N 9 -[(TBDMS-O-ethoxy)-methyl]-hypoxanthine (compound 7). [image] Available at: [Link].
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NIST (n.d.). 9-Methylpoxanthine. In NIST Chemistry WebBook. Available at: [Link].
- Google Patents (2005). US6849735B1 - Methods of synthesis for 9-substituted hypoxanthine derivatives.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135398638, Hypoxanthine. Available at: [Link].
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Christensen, L. F., & Schack, L. (1984). Analytical methods for quantitation of methylxanthines. Progress in clinical and biological research, 158, 17–28. Available at: [Link].
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Jordan, F., & Wu, A. (1982). Synthesis of 9-(3,4-dioxopentyl)hypoxanthine, the first arginine-directed purine derivative: an irreversible inactivator for purine nucleoside phosphorylase. Biochemistry, 21(25), 6383–6388. Available at: [Link].
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Saluja, S., & Vince, R. (1982). Synthesis and antitumor activity of 7- and 9-(6'-deoxy-alpha-L-talofuranosyl) hypoxanthine and 9-(6'-deoxy-alpha-L-talofuranosyl)-6-thiopurine. Journal of medicinal chemistry, 25(7), 865–868. Available at: [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70765, 1-Methylhypoxanthine. Available at: [Link].
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ResearchGate (2024). Chemistry of Hypoxanthine: Advancement in Derivatization and Drug Development. Available at: [Link].
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Kosuge, Y., & Yoneda, F. (1989). Purines. LI. Synthesis and biological activity of hypoxanthine 7-N-oxide and related compounds. Chemical & pharmaceutical bulletin, 37(1), 73–77. Available at: [Link].
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Keough, D. T., et al. (2012). Synthesis of 9-phosphonoalkyl and 9-phosphonoalkoxyalkyl purines: evaluation of their ability to act as inhibitors of Plasmodium falciparum, Plasmodium vivax and human hypoxanthine-guanine-(xanthine) phosphoribosyltransferases. Bioorganic & medicinal chemistry, 20(2), 1076–1089. Available at: [Link].
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P. aeruginosa Metabolome Database (n.d.). Hypoxanthine (PAMDB000059). Available at: [Link].
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